6-chloro-4-(7-ethoxy-1-benzofuran-2-yl)-2H-chromen-2-one
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Overview
Description
6-chloro-4-(7-ethoxy-1-benzofuran-2-yl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chloro group at the 6th position, an ethoxy group at the 7th position of the benzofuran ring, and a chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-(7-ethoxy-1-benzofuran-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl alcohol and a suitable catalyst.
Formation of Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde derivatives with appropriate reagents.
Chlorination: The chloro group can be introduced through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the chromen-2-one core, potentially converting it to dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups at the chloro position.
Scientific Research Applications
6-chloro-4-(7-ethoxy-1-benzofuran-2-yl)-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-4-(7-ethoxy-1-benzofuran-2-yl)-2H-chromen-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-(7-ethoxy-1-benzofuran-2-yl)-2H-chromen-2-one: Lacks the chloro group at the 6th position.
6-chloro-4-(1-benzofuran-2-yl)-2H-chromen-2-one: Lacks the ethoxy group at the 7th position.
6-chloro-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one: Contains a methoxy group instead of an ethoxy group.
Uniqueness
The presence of both the chloro and ethoxy groups in 6-chloro-4-(7-ethoxy-1-benzofuran-2-yl)-2H-chromen-2-one imparts unique chemical properties, such as increased reactivity and potential biological activity. These structural features distinguish it from similar compounds and contribute to its specific applications in research and industry.
Properties
IUPAC Name |
6-chloro-4-(7-ethoxy-1-benzofuran-2-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO4/c1-2-22-16-5-3-4-11-8-17(24-19(11)16)14-10-18(21)23-15-7-6-12(20)9-13(14)15/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDLJIYSTPTBTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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